molecular formula C21H23N3O2S2 B282755 N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide

N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide

Cat. No. B282755
M. Wt: 413.6 g/mol
InChI Key: QKVMFPIIBMDFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a benzothiazole derivative that has been synthesized using a variety of methods, and its mechanism of action and biochemical effects have been extensively studied. In

Mechanism of Action

The mechanism of action of N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK). Additionally, it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. Additionally, it has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cells. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide in lab experiments is its potent antimicrobial and anticancer activity, which makes it a useful tool for studying these diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful for studying inflammatory diseases such as rheumatoid arthritis. However, one limitation of using N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide. One direction is to further investigate its mechanism of action, particularly with regard to its effects on enzymes involved in cell proliferation and survival. Additionally, further studies are needed to determine its potential toxicity and safety in vivo. Furthermore, it may be useful to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, it may be useful to investigate its potential as a drug delivery system for other compounds.

Synthesis Methods

The synthesis of N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide has been achieved using various methods. One such method involves the reaction of 2-((2,6-dimethylanilino)(thio)acetyl)benzoic acid with 1-bromo-3-chloropropane in the presence of triethylamine. Another method involves the reaction of 2-((2,6-dimethylanilino)(thio)acetyl)benzoic acid with 1-bromo-3-chloropropane in the presence of potassium carbonate. Both methods have been shown to yield high purity products with good yields.

Scientific Research Applications

N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against a variety of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, it has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

N-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide

InChI

InChI=1S/C21H23N3O2S2/c1-4-6-18(25)22-15-9-10-16-17(11-15)28-21(23-16)27-12-19(26)24-20-13(2)7-5-8-14(20)3/h5,7-11H,4,6,12H2,1-3H3,(H,22,25)(H,24,26)

InChI Key

QKVMFPIIBMDFIN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC=C3C)C

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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